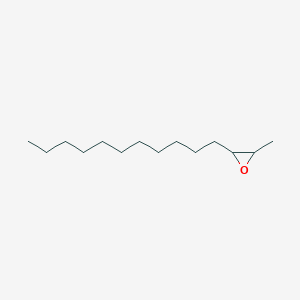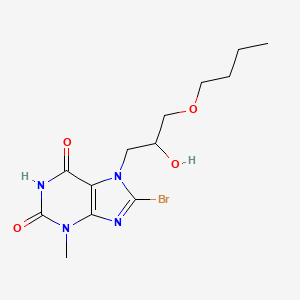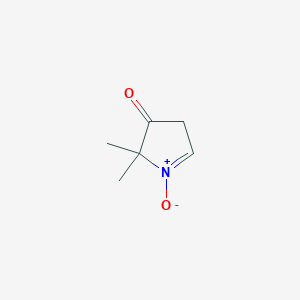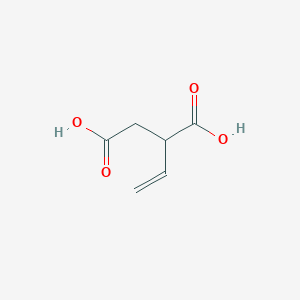
2-Ethenylbutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenylbutanedioic acid, also known as itaconic acid, is an organic compound with the formula C(_6)H(_8)O(_4). It is a dicarboxylic acid with a vinyl group attached to the second carbon of the butanedioic acid chain. This compound is naturally occurring and can be found in various biological systems, including certain fungi and bacteria.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethenylbutanedioic acid can be synthesized through several methods. One common method involves the fermentation of carbohydrates using the fungus Aspergillus terreus. The fermentation process typically occurs under aerobic conditions with a controlled pH and temperature to optimize the yield of this compound .
Industrial Production Methods
Industrial production of this compound often involves the same fermentation process but on a larger scale. The process includes the cultivation of Aspergillus terreus in bioreactors, followed by the extraction and purification of the acid. The use of genetically modified strains of Aspergillus terreus has also been explored to increase the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-Ethenylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form itaconic anhydride.
Reduction: The carboxylic acid groups can be reduced to form itaconic alcohol.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Halogenation can be achieved using bromine (Br(_2)) or chlorine (Cl(_2)) under appropriate conditions.
Major Products Formed
Oxidation: Itaconic anhydride.
Reduction: Itaconic alcohol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2-Ethenylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polymers and resins.
Biology: It is studied for its role in metabolic pathways in certain microorganisms.
Medicine: Research is being conducted on its potential use as a building block for drug synthesis.
Industry: It is used in the production of superabsorbent polymers, adhesives, and coatings.
作用机制
The mechanism of action of 2-Ethenylbutanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it is involved in the tricarboxylic acid (TCA) cycle, where it acts as an intermediate in the metabolism of carbohydrates. It can also inhibit certain enzymes, such as succinate dehydrogenase, affecting cellular respiration and energy production .
相似化合物的比较
Similar Compounds
Fumaric acid: Another dicarboxylic acid with a similar structure but lacks the vinyl group.
Maleic acid: An isomer of fumaric acid with a cis configuration, whereas fumaric acid has a trans configuration.
Succinic acid: A saturated dicarboxylic acid without the vinyl group.
Uniqueness
2-Ethenylbutanedioic acid is unique due to its vinyl group, which imparts distinct chemical reactivity and properties. This vinyl group allows it to undergo polymerization reactions, making it valuable in the production of various polymers and copolymers.
属性
CAS 编号 |
105803-30-3 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC 名称 |
2-ethenylbutanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2,4H,1,3H2,(H,7,8)(H,9,10) |
InChI 键 |
FJZNROVGLPJDEE-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


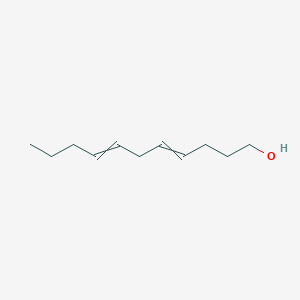
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
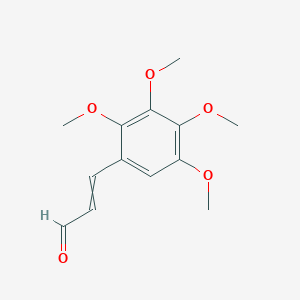
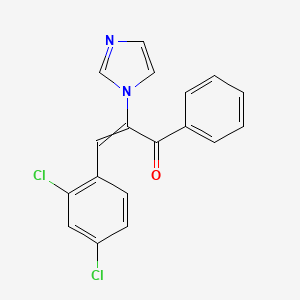
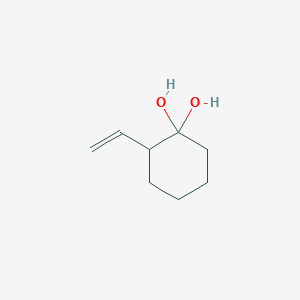
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
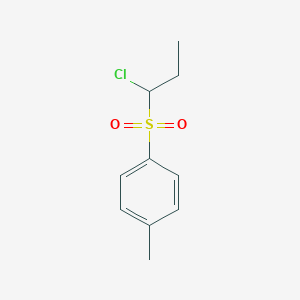
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
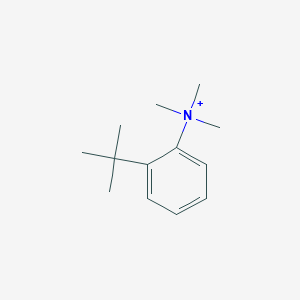
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
